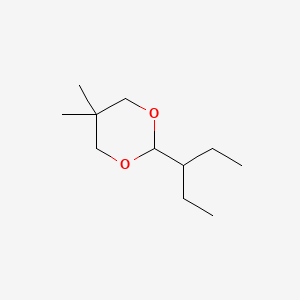

2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

59682-78-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5,5-dimethyl-2-pentan-3-yl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-5-9(6-2)10-12-7-11(3,4)8-13-10/h9-10H,5-8H2,1-4H3 |

InChI Key |

JMPWPSASOPWBJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1OCC(CO1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane and Allied 1,3 Dioxanes

Establishment of Core Synthetic Strategies for 1,3-Dioxanes

The fundamental approach to synthesizing 1,3-dioxanes involves the formation of an acetal (B89532) from a carbonyl compound and a 1,3-diol. This reaction is typically reversible and requires specific conditions to drive it towards the desired product.

Ketone/Aldehyde Condensation with 1,3-Diols under Acidic Catalysis

The most common and direct method for the synthesis of 1,3-dioxanes, including 2-(1-ethylpropyl)-5,5-dimethyl-1,3-dioxane, is the acid-catalyzed condensation of an aldehyde or ketone with a 1,3-diol. libretexts.orgopenstax.org For the target compound, this involves the reaction of 2-ethylbutyraldehyde with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). researchgate.netmdpi.com

The reaction is an equilibrium process. organicchemistrytutor.com To achieve a high yield of the 1,3-dioxane (B1201747), the equilibrium must be shifted to the product side, which is typically accomplished by removing the water formed during the reaction. libretexts.orgorganicchemistrytutor.com Common techniques for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. libretexts.org

A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) to Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). jk-sci.comprepchem.com The choice of catalyst can influence the reaction rate and selectivity. In some cases, solid acid catalysts, like ion-exchange resins, are used to simplify product purification. acs.org

Table 1: Common Acid Catalysts for 1,3-Dioxane Synthesis

| Catalyst Type | Examples | Key Features |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | Readily available, effective for a wide range of substrates. openstax.orgjk-sci.com |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂), Stannic chloride (SnCl₄) | Can be effective for less reactive carbonyls, may offer different selectivity. |

Another relevant synthetic route is the Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Under certain conditions, specifically in the absence of water and with an excess of the aldehyde, the reaction can yield a 1,3-dioxane. jk-sci.comwikipedia.org

Mechanistic Considerations in Acetal and Ketal Formation

The formation of a 1,3-dioxane from an aldehyde and a 1,3-diol under acidic conditions proceeds through a well-defined mechanism. libretexts.orgmasterorganicchemistry.com The process can be broken down into several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the aldehyde (e.g., 2-ethylbutyraldehyde), which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org

Nucleophilic Attack by the Diol : One of the hydroxyl groups of the 1,3-diol (e.g., neopentyl glycol) acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.org

Proton Transfer : A proton is transferred from the newly attached hydroxyl group to another base (like the conjugate base of the acid catalyst or another alcohol molecule), resulting in a neutral hemiacetal intermediate. libretexts.orgmasterorganicchemistry.com

Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). openstax.org

Formation of an Oxocarbenium Ion : The departure of a water molecule leads to the formation of a resonance-stabilized oxocarbenium ion. openstax.org

Intramolecular Cyclization : The second hydroxyl group of the diol attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion. khanacademy.org

Deprotonation : The final step is the deprotonation of the resulting protonated cyclic acetal by a weak base, regenerating the acid catalyst and yielding the final 1,3-dioxane product. libretexts.org

This entire process is reversible, and the presence of excess water in an acidic medium can drive the hydrolysis of the 1,3-dioxane back to the starting aldehyde and diol. openstax.orgorganicchemistrytutor.com

Stereoselective and Enantioselective Approaches to 1,3-Dioxane Synthesis

When the aldehyde or the 1,3-diol contains stereocenters, the formation of the 1,3-dioxane can lead to diastereomers. Controlling the stereochemical outcome of this reaction is a significant area of research, particularly for the synthesis of complex molecules and chiral building blocks.

Chiral Auxiliaries and Asymmetric Induction in Dioxane Formation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of 1,3-dioxane synthesis, a chiral 1,3-diol can be used to react with a prochiral ketone or aldehyde, leading to the formation of diastereomeric dioxanes. The inherent chirality of the diol can direct the approach of the carbonyl compound, favoring the formation of one diastereomer over the other. sfu.ca

The effectiveness of a chiral auxiliary depends on its ability to create a significant energetic difference between the transition states leading to the different diastereomers. researchgate.net Once the desired stereochemistry is established in a subsequent reaction, the chiral auxiliary can be removed. wikipedia.org For instance, chiral C2-symmetric diols are often employed to ensure the formation of a single diastereomer when reacted with an unsymmetrical ketone. sfu.ca

Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

| Auxiliary Type | Example | Application |

|---|---|---|

| Oxazolidinones | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric alkylations and aldol (B89426) reactions. williams.edu |

| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Diels-Alder reactions and conjugate additions. |

| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation of enolates. wikipedia.org |

While not directly applied to the synthesis of the achiral this compound, these principles are crucial for the synthesis of chiral "allied 1,3-dioxanes."

Diastereoselective Control in the Formation of Substituted 1,3-Dioxanes

Diastereoselective control is critical when forming 1,3-dioxanes with multiple substituents, as the relative orientation of these substituents can significantly impact the molecule's properties. For example, in the synthesis of 2,5-disubstituted 1,3-dioxanes, cis and trans isomers are possible. acs.orgacs.org

The stereochemical outcome is often governed by thermodynamic and kinetic factors. Under thermodynamic control (i.e., allowing the reaction to reach equilibrium), the most stable diastereomer will be the major product. The stability is influenced by the conformational preferences of the substituents on the 1,3-dioxane ring, which typically adopts a chair conformation. thieme-connect.de Substituents generally prefer to occupy equatorial positions to minimize steric interactions.

Kinetic control, on the other hand, is determined by the relative energies of the transition states leading to the different diastereomers. By carefully selecting reaction conditions, such as temperature and catalyst, it is possible to favor the kinetically preferred product. For instance, stereoselective reductions of a ketone precursor can lead to specific cis or trans hydroxy-1,3-dioxanes. thieme-connect.com

Utilizing Specific Reagents and Reaction Conditions for this compound Derivatives

The synthesis of this compound is a direct application of the general principles outlined above.

Aldehyde : The required aldehyde is 2-ethylbutyraldehyde (also known as 2-ethylbutanal). nih.gov

Diol : The 1,3-diol is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). mdpi.com

The reaction would involve mixing 2-ethylbutyraldehyde and neopentyl glycol in a suitable solvent, such as benzene (B151609) or toluene (B28343), which can form an azeotrope with water to facilitate its removal. prepchem.com An acid catalyst, like a catalytic amount of p-toluenesulfonic acid, would be added to the mixture. prepchem.com The reaction would then be heated to reflux with a Dean-Stark apparatus to continuously remove the water produced, driving the reaction to completion.

After the reaction is complete, a typical workup would involve washing the reaction mixture with a basic solution, such as aqueous sodium bicarbonate, to neutralize the acid catalyst. prepchem.com Subsequent separation of the organic layer, drying over an anhydrous salt (e.g., magnesium sulfate), and removal of the solvent would yield the crude product. prepchem.com Purification by distillation under reduced pressure would then provide the pure this compound.

Application of Organolithium Reagents in Dioxane Synthesis

Organolithium reagents are powerful tools in organic synthesis, characterized by a highly polar carbon-lithium bond that imparts significant nucleophilic and basic character to the organic moiety. wikipedia.org While not typically used for the direct one-step formation of the 1,3-dioxane ring, their high reactivity is instrumental in the multi-step synthesis of complex precursors required for constructing substituted dioxanes like this compound. wikipedia.orgfiveable.me

The primary role of organolithium reagents in this context is the formation of new carbon-carbon bonds to build the necessary molecular skeletons of the aldehyde and diol precursors. Due to the polar nature of the C-Li bond, organolithium reagents are excellent nucleophiles and potent bases. wikipedia.org Their applications in precursor synthesis can be categorized as follows:

Nucleophilic Addition to Carbonyls: Organolithium reagents readily add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. This strategy can be employed to synthesize complex 1,3-diols. For instance, an organolithium reagent could be added to a β-hydroxy ketone, which, after a subsequent reduction step, would yield a 1,3-diol with specific substituents.

Deprotonation (Metalation): As strong bases, organolithium reagents can deprotonate carbon atoms, especially those adjacent to activating groups. wikipedia.org This creates a new carbanion, which can then react with various electrophiles. This is a common method for creating functionalized molecules that can be later converted into the required aldehyde or diol. Lithium amides, such as Lithium diisopropylamide (LDA), which are prepared using organolithiums like n-butyllithium, are often preferred for creating enolates from carbonyl compounds due to their reduced nucleophilicity, which minimizes side reactions. organicchemistrydata.org

Lithium-Halogen Exchange: This reaction is particularly useful for preparing organolithium reagents that are difficult to make by other methods. An existing organolithium compound (e.g., n-BuLi) exchanges its lithium atom with a halogen (typically bromine or iodine) on another molecule, creating a new organolithium species. organicchemistrydata.org This allows for the specific placement of a reactive nucleophilic carbon center in a molecule destined to become a dioxane precursor.

The synthesis of the 2-(1-ethylpropyl) side chain, for example, could be envisioned by the reaction of an appropriate organolithium reagent, such as sec-butyllithium, with an electrophile like ethyl formate, or through the addition of ethyllithium (B1215237) to propanal followed by further transformations.

| Organolithium Reagent | Typical Application | Key Characteristics |

|---|---|---|

| n-Butyllithium (n-BuLi) | Strong base, nucleophile, initiator for polymerization, preparation of other organometallics (e.g., LDA). organicchemistrydata.orguniurb.it | Commercially available, highly reactive, pyrophoric. |

| sec-Butyllithium (sec-BuLi) | Stronger base than n-BuLi for deprotonation of sterically hindered positions. | More sterically hindered and basic than n-BuLi. |

| tert-Butyllithium (t-BuLi) | Extremely strong base, often used for metal-halogen exchange and deprotonation of very weak acids. fiveable.me | Most basic and reactive of the butylithiums; pyrophoric. |

| Methyllithium (MeLi) | Nucleophilic addition of a methyl group. fiveable.me | Often used as a less sterically hindered nucleophile. |

| Phenyllithium (PhLi) | Nucleophilic addition of a phenyl group, metalation of aromatic compounds. | Commonly used for introducing aromatic rings. |

Alternative Precursors and Conversion Pathways to Dioxane Skeletons

The most prevalent and direct method for synthesizing this compound and related compounds is the acid-catalyzed acetalization reaction. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. researchgate.net

For the target compound, the specific precursors are 2-ethylbutanal (B1361351) and 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol).

Synthesis of Precursors:

2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol): This diol is synthesized on an industrial scale through the aldol reaction of isobutyraldehyde (B47883) with formaldehyde (B43269). The resulting intermediate, hydroxypivaldehyde, is then reduced to neopentyl glycol. The reduction can be achieved either through a crossed Cannizzaro reaction using excess formaldehyde or via catalytic hydrogenation. wikipedia.org

2-Ethylbutanal: This aldehyde is typically produced via the self-condensation (an aldol condensation) of n-butanal, followed by dehydration and hydrogenation. rsc.org It is a clear liquid that is sensitive to air. chemicalbook.com

Acetalization Reaction: The core reaction for forming the 1,3-dioxane ring is the reversible condensation of the two precursors. To drive the equilibrium toward the product, the water formed during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene. researchgate.net

Reaction Scheme: 2-Ethylbutanal + 2,2-Dimethyl-1,3-propanediol ⇌ this compound + Water

A variety of acid catalysts can be employed to facilitate this reaction.

| Catalyst Type | Examples | Reaction Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Homogeneous Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) | Reflux in a nonpolar solvent (e.g., benzene, toluene) with water removal. researchgate.net | Effective and widely used; can be corrosive and difficult to remove from the reaction mixture. |

| Heterogeneous Solid Acids | Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, mesoporous materials (e.g., ZnAlMCM-41). rsc.org | Often milder conditions, can sometimes be performed solvent-free. | Easily separated by filtration, reusable, often more environmentally benign; may have lower activity or be prone to deactivation. |

| Lewis Acids | Scandium triflate (Sc(OTf)₃), Zirconium-based catalysts. organic-chemistry.orgmdpi.com | Varies, often mild conditions. | High activity and selectivity; often expensive and sensitive to moisture. |

Beyond the standard acetalization, other pathways to 1,3-dioxane skeletons exist, such as the Prins cyclization, which involves the reaction of an olefin with formaldehyde, catalyzed by a solid acid catalyst. rsc.org Another less common method is the interconversion from a thioacetal to an acetal. organic-chemistry.org

Green Chemistry Principles in the Production of Dioxane Derivatives

The synthesis of 1,3-dioxane derivatives can be evaluated and improved through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Several of the twelve principles of green chemistry are particularly relevant to the production of compounds like this compound.

Waste Prevention and Atom Economy: The classic acetalization reaction is an example of a condensation reaction, which inherently produces a byproduct (water). While the atom economy is not perfect, the reaction is generally high-yielding, which aligns with the principle of waste prevention. Synthetic strategies that minimize steps and purification losses contribute to a lower E-Factor (mass of waste per mass of product).

Safer Solvents and Auxiliaries: Traditional acetalization often uses solvents like benzene or toluene for azeotropic water removal. researchgate.net These are volatile organic compounds (VOCs) with significant health and environmental risks. Green alternatives focus on solvent-free reactions or the use of safer solvents. ijsdr.orgresearchgate.net For instance, microwave-assisted synthesis can be performed without any solvent, leading to high yields in shorter reaction times. ijsdr.org

Design for Energy Efficiency: Energy-intensive steps like prolonged refluxing can be minimized by using more efficient catalytic systems or alternative energy sources like microwave irradiation. ijsdr.org Photo-organocatalytic methods, which use household lamps as a light source at ambient temperature, represent a highly energy-efficient approach. rsc.orgrsc.org

Use of Catalysis: The shift from stoichiometric acid promoters to catalytic amounts is a core tenet of green chemistry. The use of heterogeneous solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), is a significant improvement. rsc.orgresearchgate.net These catalysts are easily separated from the reaction mixture by simple filtration, can be recycled and reused, and reduce the need for corrosive and hazardous liquid acids. rsc.orgresearchgate.net

Use of Renewable Feedstocks: While the precursors for this compound are traditionally derived from petrochemical sources, there is growing interest in producing aldehydes and diols from biomass. For example, tandem electrocatalytic strategies are being explored to convert CO₂ into valuable chemicals like ethanol, which can be a precursor for more complex molecules. acs.org This approach offers a pathway to creating dioxane derivatives from renewable carbon sources.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| 5. Safer Solvents & Auxiliaries | Use of benzene or toluene for azeotropic distillation. researchgate.net | Solvent-free reaction conditions; use of greener solvents like DMSO or water. ijsdr.orgresearchgate.net | Reduces VOC emissions and exposure to hazardous materials. |

| 6. Design for Energy Efficiency | Conventional heating under reflux for several hours. | Microwave-assisted synthesis; photo-organocatalysis at room temperature. ijsdr.orgrsc.org | Reduces energy consumption and reaction times. |

| 9. Catalysis | Stoichiometric or large amounts of homogeneous acids (H₂SO₄). rsc.org | Use of recyclable heterogeneous catalysts (e.g., zeolites, ion-exchange resins). rsc.org | Minimizes corrosive waste, allows for catalyst reuse, simplifies purification. |

| 7. Use of Renewable Feedstocks | Precursors (aldehydes, diols) from fossil fuels. | Bio-derived precursors from fermentation or catalytic conversion of biomass. acs.org | Reduces reliance on finite resources and lowers carbon footprint. |

Chemical Reactivity and Transformation Mechanisms of 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane

Fundamental Reactivity Patterns of the 1,3-Dioxane (B1201747) Ring System

The chemical behavior of 2-(1-ethylpropyl)-5,5-dimethyl-1,3-dioxane is primarily dictated by the 1,3-dioxane ring, which is a six-membered cyclic acetal (B89532). thieme-connect.de A defining characteristic of this heterocyclic system is its differential stability under varying pH conditions. The 1,3-dioxane ring is notably stable in neutral and basic environments, and it is also resistant to many reducing and oxidizing agents. thieme-connect.deorganic-chemistry.org This stability makes it a robust component of a molecule during synthetic operations that involve basic reagents, nucleophiles, or common redox processes.

Conversely, the acetal linkage is susceptible to cleavage under acidic conditions. The presence of Brønsted or Lewis acids catalyzes the hydrolysis of the ring, a reactivity pattern that is fundamental to its application in organic synthesis, particularly as a protecting group. thieme-connect.deorganic-chemistry.org

Table 1: General Stability Profile of the 1,3-Dioxane Ring

| Condition Type | Reagent Class/Example | Stability of 1,3-Dioxane Ring |

| Acidic | Brønsted Acids (e.g., HCl, H₂SO₄, TsOH) | Labile / Prone to cleavage |

| Lewis Acids (e.g., BF₃·OEt₂, TMSOTf) | Labile / Prone to cleavage | |

| Basic | Hydroxides (e.g., NaOH, KOH) | Stable |

| Organometallics (e.g., Grignard reagents, Organolithiums) | Generally Stable | |

| Reductive | Hydride Reagents (e.g., LiAlH₄, NaBH₄) | Generally Stable |

| Oxidative | Mild Oxidants (e.g., PCC, PDC) | Stable |

| Strong Oxidants (in the absence of Lewis acids) | Generally Stable |

Ring-Opening Reactions and Hydrolysis Pathways

The most characteristic reaction of the 1,3-dioxane ring system is its cleavage under acidic conditions. This process, known as hydrolysis, effectively reverses the acetal formation reaction, yielding the original carbonyl compound and 1,3-diol. organic-chemistry.org

The mechanism for acid-catalyzed hydrolysis begins with the protonation of one of the ring's oxygen atoms by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step activates the acetal, making the C2 carbon more electrophilic. The protonated intermediate then undergoes a rate-determining heterolytic cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion. chemguide.co.uk This cation is subsequently attacked by a water molecule. A final deprotonation step regenerates the acid catalyst and yields the parent carbonyl compound (in this case, 2-ethylbutanal) and the 1,3-diol (neopentyl glycol). libretexts.org

Beyond simple hydrolysis, 1,3-dioxanes can undergo reductive ring-opening. This transformation is particularly useful in carbohydrate chemistry and has been applied to various 1,3-dioxane systems to afford mono-protected 1,3-diols. researchgate.net The regioselectivity of the cleavage (i.e., which C-O bond is broken) is dependent on the specific reagents employed and the substitution pattern of the dioxane ring. Common reagents for this purpose include combinations of Lewis acids and hydride donors.

Table 2: Selected Conditions for 1,3-Dioxane Ring Opening

| Reaction Type | Reagents | Products | Reference |

| Hydrolysis | Dilute aq. Acid (e.g., HCl, H₂SO₄) | Carbonyl Compound + 1,3-Diol | organic-chemistry.org |

| Acetic Acid in H₂O | Carbonyl Compound + 1,3-Diol | thieme-connect.de | |

| Reductive Opening | LiAlH₄ / AlCl₃ | Monoether of 1,3-Diol | researchgate.net |

| Diisobutylaluminium Hydride (DIBALH) | Monoether of 1,3-Diol | researchgate.net | |

| NaBH₃CN / Lewis Acid | Monoether of 1,3-Diol | researchgate.net |

Functionalization of the 1-Ethylpropyl Side Chain

Direct functionalization of the 1-ethylpropyl side chain at the C2 position of the dioxane ring presents a significant synthetic challenge. The carbon-hydrogen (C-H) bonds on the alkyl group are generally unreactive, lacking adjacent activating groups that would facilitate processes like deprotonation or radical abstraction.

Alternative strategies, such as free-radical halogenation, would likely be unselective, leading to a mixture of products from reactions at various positions on the alkyl chain and potentially on the dioxane ring itself. Modern C-H activation methodologies could potentially offer a route for functionalization, but these often require specific directing groups or complex catalytic systems that have not been extensively reported for simple 2-alkyl-1,3-dioxanes. nih.govmdpi.com

Exploration of Radical-Mediated Transformations Involving Dioxane Derivatives

The 1,3-dioxane ring system can participate in radical-mediated reactions, typically initiated by abstraction of a hydrogen atom. The most susceptible hydrogen atom for abstraction is generally at the C2 position, as the resulting radical is stabilized by the two adjacent oxygen atoms through resonance (a captodative effect).

Recent studies have shown that 1,3-dioxolane (B20135) (the five-membered ring analog) can be converted into its C2 radical species through visible-light photoredox catalysis. acs.org This radical can then add to electron-deficient alkenes in a radical chain mechanism involving a key hydrogen atom transfer (HAT) step. acs.orgorganic-chemistry.org This type of reactivity can be extrapolated to this compound. Abstraction of the C2 hydrogen would generate the corresponding C2-centered radical, which could then engage in intermolecular or intramolecular C-C bond-forming reactions.

The stereochemistry of the dioxane ring can influence HAT reactivity. Studies on related cyclohexane (B81311) systems have shown that hydrogen abstraction from equatorial C-H bonds can be significantly faster than from axial C-H bonds due to the release of 1,3-diaxial strain in the transition state. nih.gov Given that the 1-ethylpropyl group at C2 exists primarily in the equatorial conformation, the C2-H bond is in an axial position, which might influence its reactivity in HAT processes. Other positions on the ring, such as C4 and C6, are also potential sites for radical formation, which could lead to complex product mixtures depending on the reaction conditions.

Role of 1,3-Dioxanes as Protecting Groups in Multi-Step Organic Synthesis

One of the most important and widespread applications of the 1,3-dioxane moiety in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones) or for 1,3-diols. thieme-connect.de The formation of the this compound, for example, protects the carbonyl group of 2-ethylbutanal (B1361351).

The utility of the 1,3-dioxane as a protecting group stems from its robust stability under a wide range of conditions where a free carbonyl group would react. organic-chemistry.org Specifically, it is inert to attack by strong bases, nucleophiles such as organometallic reagents (Grignard and organolithium reagents), and hydride reducing agents. thieme-connect.de This allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected carbonyl functionality.

Deprotection, or the removal of the dioxane group to regenerate the carbonyl, is reliably and efficiently achieved under mild acidic conditions, typically using aqueous acid. organic-chemistry.org This orthogonality—stability to one set of reagents and lability to another—is the cornerstone of a useful protecting group.

Table 3: Compatibility of the 1,3-Dioxane Protecting Group with Common Synthetic Reagents

| Reagent / Condition | Purpose | Compatibility |

| NaOH, KOH, NaH, LDA | Base-catalyzed reactions | Compatible (Stable) |

| RMgX, RLi | Nucleophilic addition / Grignard reactions | Compatible (Stable) |

| LiAlH₄, NaBH₄ | Reduction of esters, amides, etc. | Compatible (Stable) |

| H₂ / Pd, Pt, Ni | Catalytic hydrogenation | Compatible (Stable) |

| PCC, PDC, Swern Oxidation | Oxidation of alcohols | Compatible (Stable) |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Deprotection | Not Compatible (Cleaved) |

| Lewis Acids (e.g., TMSOTf, BF₃) | Deprotection / Lewis acid-catalyzed reactions | Not Compatible (Cleaved) |

Advanced Spectroscopic Characterization and Conformational Analysis of 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure and studying the conformational dynamics of organic molecules in solution. For 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of its atomic connectivity and preferred spatial arrangement.

The ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to the unique magnetic environments of each nucleus. The 5,5-dimethyl substitution effectively locks the 1,3-dioxane (B1201747) ring into a stable chair conformation, simplifying the spectral analysis by preventing ring inversion at room temperature. researchgate.net The bulky 1-ethylpropyl group at the C2 position is anticipated to strongly favor the equatorial orientation to minimize steric interactions with the axial protons on the ring.

¹H NMR Analysis: The proton spectrum would reveal signals for the ethylpropyl substituent, the gem-dimethyl groups, and the methylene (B1212753) and methine protons of the dioxane ring. The two methyl groups at C5 are diastereotopic, meaning they are in different chemical environments, and should therefore appear as two distinct singlets. The protons of the two methylene groups on the dioxane ring (C4 and C6) are also diastereotopic, with each appearing as a pair of doublets (an AX system), reflecting their distinct axial and equatorial positions. The coupling constants between these geminal protons are typically in the range of 10-13 Hz.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the molecule possesses a plane of symmetry. Key signals would include the acetal (B89532) carbon (C2) shifted significantly downfield, the quaternary C5 carbon, and the carbons of the ethylpropyl and dimethyl groups. The chemical shifts provide direct evidence of the carbon skeleton.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (acetal CH) | ~4.35 | d | ~5.0 |

| H4/H6 (axial) | ~3.50 | d | Jgem ≈ 11.0 |

| H4/H6 (equatorial) | ~3.60 | d | Jgem ≈ 11.0 |

| C5-CH₃ (axial) | ~0.75 | s | - |

| C5-CH₃ (equatorial) | ~1.20 | s | - |

| CH (ethylpropyl) | ~1.55 | p | ~5.0 |

| CH₂ (ethylpropyl) | ~1.40 | m | ~7.4 |

| CH₃ (ethylpropyl) | ~0.88 | t | ~7.4 |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (acetal) | ~108.0 |

| C4/C6 (ring CH₂) | ~70.0 |

| C5 (quaternary) | ~30.0 |

| C5-CH₃ (axial) | ~21.5 |

| C5-CH₃ (equatorial) | ~23.0 |

| CH (ethylpropyl) | ~45.0 |

| CH₂ (ethylpropyl) | ~25.0 |

| CH₃ (ethylpropyl) | ~11.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the stereochemical and conformational details of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks. It would clearly show the correlation between the acetal proton (H2) and the methine proton of the ethylpropyl group. Furthermore, it would map out the couplings within the two ethyl fragments of the substituent, confirming the connectivity of the -CH-CH₂-CH₃ spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the conformational preferences by identifying protons that are close in space. For this compound, a key NOESY correlation would be expected between the acetal proton (H2) and the equatorial protons at C4 and C6. The absence of a strong correlation between H2 and the axial protons at C4/C6 would provide strong evidence for the equatorial disposition of the bulky 1-ethylpropyl group. researchgate.net Additional correlations would be observed between the axial methyl group at C5 and the axial protons at C4 and C6, further defining the chair conformation.

Mass Spectrometric Investigations of Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization (EI-MS): EI is a high-energy ionization technique that typically leads to extensive fragmentation. The molecular ion peak ([M]⁺) for this compound (C₁₁H₂₂O₂, MW = 186.3) may be weak or absent. The fragmentation is expected to be dominated by pathways that lead to stable carbocations. Key fragmentation processes for 1,3-dioxanes include alpha-cleavage (cleavage of bonds adjacent to the oxygen atoms) and ring cleavage. researchgate.net A primary fragmentation would be the loss of one of the ethyl groups from the substituent to form a stable secondary carbocation at m/z 157 ([M-29]⁺). Another prominent pathway would be the cleavage of the C2-substituent bond, resulting in an ion at m/z 115, corresponding to the protonated 5,5-dimethyl-1,3-dioxane (B27643) ring.

Chemical Ionization (CI-MS): CI is a softer ionization method that results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (m/z 187). This is highly useful for confirming the molecular weight of the compound.

Predicted EI-MS Fragmentation Data

Interactive Table: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Formula | Notes |

| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion | Likely low abundance |

| 157 | [M - C₂H₅]⁺ | [C₉H₁₇O₂]⁺ | Loss of an ethyl group |

| 115 | [C₆H₁₁O₂]⁺ | Protonated dioxane ring | Cleavage of the C2-substituent bond |

| 85 | [C₅H₉O]⁺ | Ring fragmentation product | - |

| 71 | [C₅H₁₁]⁺ | 1-Ethylpropyl cation | - |

| 57 | [C₄H₉]⁺ | Further fragmentation | - |

| 29 | [C₂H₅]⁺ | Ethyl cation | - |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural detail by allowing for the isolation and further fragmentation of a specific ion from the initial mass spectrum. wikipedia.org For instance, the [M+H]⁺ ion (m/z 187) generated by CI could be selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal fragmentation pathways originating from the intact protonated molecule. Similarly, selecting a key fragment ion from the EI spectrum, such as m/z 157 ([M-C₂H₅]⁺), and fragmenting it further would help confirm its proposed structure and, by extension, the structure of the parent molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present. cardiff.ac.ukresearchgate.net These two methods are often complementary.

For this compound, the spectra would be dominated by vibrations associated with the alkyl C-H bonds and the C-O bonds of the acetal group.

C-H Stretching: Strong absorption bands in the IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the methyl and methylene groups.

C-O Stretching: The most characteristic feature of the 1,3-dioxane ring would be a series of strong C-O stretching bands in the IR spectrum, typically found in the 1000-1200 cm⁻¹ region. These bands are crucial for identifying the acetal functionality.

C-H Bending: C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric C-O-C stretching vibration might be more prominent than in the IR spectrum. The C-C backbone stretching and bending vibrations of the alkyl substituent would also be clearly visible.

The combination of IR and Raman spectra provides a comprehensive vibrational profile that can be used for identification and to detect changes in molecular structure or conformation.

Predicted Vibrational Spectroscopy Data

Interactive Table: Predicted Principal Vibrational Bands

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 2850 - 3000 | Strong | Strong | C-H stretching (alkyl and ring) |

| 1450 - 1470 | Medium | Medium | CH₂ scissoring, CH₃ asymmetric bending |

| 1365 - 1385 | Medium | Medium | CH₃ symmetric bending (gem-dimethyl) |

| 1000 - 1200 | Very Strong | Medium | C-O stretching (acetal) |

| ~800 - 1000 | Medium | Strong | C-C stretching, ring vibrations |

Conformational Equilibrium and Energetics of the Six-Membered Ring

The six-membered 1,3-dioxane ring serves as a foundational model in conformational analysis, exhibiting distinct structural behaviors due to the presence of two heteroatoms. Unlike its carbocyclic analog, cyclohexane (B81311), the C-O bonds in 1,3-dioxane are shorter than the C-C bonds, and the C-O-C bond angle is smaller than the C-C-C angle. These geometric constraints lead to a puckering of the ring to alleviate angle and torsional strain, resulting in a conformational landscape dominated by specific low-energy structures. The conformational equilibrium of substituted 1,3-dioxanes, such as this compound, is governed by a delicate balance of steric demands and subtle stereoelectronic interactions.

While the chair form is predominant, the ring can adopt other, higher-energy conformations. The most significant of these is the twist-boat (or twist) conformation. acs.org The twist-boat is more flexible than the chair but is generally higher in energy due to less favorable torsional interactions. However, in certain substituted 1,3-dioxanes, severe steric clashes in the chair form, such as 1,3-diaxial interactions, can reduce the energy gap between the chair and twist-boat conformers, making the twist-boat a more significantly populated state. wikipedia.orgthieme-connect.de For this compound, the equilibrium between the chair and twist-boat forms is heavily influenced by the bulky substituent at the C2 position.

| Conformer | Relative Energy | Key Characteristics |

| Chair | Lowest | Staggered bonds, minimal torsional and angle strain. |

| Twist-Boat | Higher | More flexible, avoids flagpole interactions of the pure boat form. |

| Boat | High | Unfavorable flagpole interactions and eclipsed bonds. |

| Half-Chair | Highest | Transition state between chair and twist-boat. wikipedia.org |

The conformational preferences in 1,3-dioxanes are not dictated by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role. nih.govresearchgate.net These effects can stabilize or destabilize certain conformations by delocalizing electron density from a filled donor orbital to a vacant antibonding acceptor orbital.

In addition to the classic anomeric effect, homoanomeric interactions are also significant in the 1,3-dioxane ring. nih.gov Computational studies have revealed that an interaction between the lone pairs of the ring oxygens and the C5-H bond is particularly important. researchgate.netfigshare.com Specifically, the delocalization of electron density from a p-type lone pair on an oxygen atom to the antibonding orbital of the equatorial C5-H bond (n_p → σ*_C(5)-H_eq) contributes to the relative elongation and weakening of this bond. nih.govresearchgate.net

| Stereoelectronic Effect | Orbitals Involved | Consequence | Reference |

| Anomeric Effect | n_p(O) → σ_C(2)-H_ax | Stabilizes axial C-H bond at C2, influences substituent preferences. | nih.govresearchgate.net |

| Homoanomeric Effect | n_p(O) → σ_C(5)-H_eq | Weakens and elongates the equatorial C5-H bond. | nih.govresearchgate.netfigshare.com |

The position of the conformational equilibrium is sensitive to external conditions such as the solvent and temperature. researchgate.net

Solvent Effects: The polarity of the solvent can influence the relative stability of different conformers. Generally, a more polar solvent will preferentially stabilize the conformer with the larger dipole moment. In 5-substituted 1,3-dioxanes, the conformational equilibrium has been shown to be sensitive to the presence of salts and the solvent's ability to engage in hydrogen bonding, which can disrupt intramolecular interactions and shift the equilibrium. researchgate.netresearchgate.net For this compound, the large, nonpolar 1-ethylpropyl group is expected to strongly prefer the equatorial position, and this preference is unlikely to be reversed by solvent changes. However, the solvent can subtly alter the energy difference between the conformers.

Temperature Effects: The relationship between the Gibbs free energy difference (ΔG°) between two conformers and the equilibrium constant (K) is described by the equation ΔG° = -RTlnK. researchgate.net An increase in temperature (T) provides more thermal energy to the system, making it easier to overcome the energy barrier between conformers. As a result, the population of the higher-energy conformer (e.g., the axial or twist-boat form) will increase relative to the more stable conformer as the temperature rises. nih.gov Therefore, while the equatorial chair conformer of this compound is dominant, the proportion of less stable conformers is expected to be greater at higher temperatures.

Stereochemical Aspects: Identification and Characterization of Stereoisomers

The substitution pattern of this compound gives rise to specific stereochemical features. The carbon at the C2 position is bonded to four different groups (the two ring oxygens, a hydrogen, and the 1-ethylpropyl group), making it a chiral center. Consequently, the molecule can exist as a pair of enantiomers: (R)-2-(1-ethylpropyl)-5,5-dimethyl-1,3-dioxane and (S)-2-(1-ethylpropyl)-5,5-dimethyl-1,3-dioxane.

Each of these enantiomers exists as a mixture of rapidly interconverting conformational diastereomers, primarily the two chair forms resulting from ring inversion. wikipedia.org This process exchanges the axial and equatorial positions of the substituents on the ring.

Equatorial Conformer: The 1-ethylpropyl group occupies an equatorial position.

Axial Conformer: The 1-ethylpropyl group occupies an axial position.

Due to the significant steric bulk of the 1-ethylpropyl group, the conformational equilibrium is overwhelmingly dominated by the conformer where this group is in the equatorial position. libretexts.org Placing the 1-ethylpropyl group in the axial position would introduce severe, destabilizing 1,3-diaxial steric interactions with the axial hydrogen atoms at the C4 and C6 positions. This steric strain makes the axial conformer significantly higher in energy. wikipedia.org The preference for a substituent to occupy the equatorial position is quantified by its conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers. While a precise A-value for the 1-ethylpropyl group is not commonly tabulated, it is expected to be large, ensuring a strong preference for the equatorial orientation. researchgate.net

| Conformer of this compound | Key Steric Interactions | Predicted Relative Stability |

| Equatorial-Chair | Gauche interactions between the substituent and the ring. | Highly Favored (Lowest Energy) |

| Axial-Chair | Severe 1,3-diaxial interactions between the 1-ethylpropyl group and axial hydrogens at C4/C6. | Highly Disfavored (High Energy) |

The identification and characterization of these stereoisomers and the determination of conformational preferences are typically accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Analysis of chemical shifts and coupling constants can provide detailed information about the geometry of the ring and the orientation of its substituents. researchgate.net

Theoretical and Computational Chemistry Approaches for 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane

Quantum Mechanical Calculations for Structural Optimization and Energy Analysis

Quantum mechanical calculations are fundamental to elucidating the three-dimensional structure and energetic properties of 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane. These methods allow for a detailed exploration of its conformational isomers and the energy barriers between them.

Density Functional Theory (DFT) and Ab Initio Methods in Conformational Studies

The conformational landscape of this compound is dominated by the chair conformation of the 1,3-dioxane (B1201747) ring. The presence of the gem-dimethyl group at the C5 position effectively locks the ring in this low-energy conformation, significantly raising the energy of any twist-boat or boat forms. The primary conformational flexibility arises from the orientation of the 1-ethylpropyl substituent at the C2 position.

Computational studies on analogous 2-alkyl-1,3-dioxanes consistently show a strong preference for the equatorial orientation of the substituent to minimize steric interactions. acs.orgacs.org In the case of this compound, the bulky 1-ethylpropyl group will overwhelmingly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C4 and C6.

Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with basis sets like 6-31G(d), are commonly employed to optimize the geometries of the different conformers and calculate their relative energies. researchgate.net Ab initio methods, like Møller-Plesset perturbation theory (MP2), can provide even more accurate energy calculations. For the 1-ethylpropyl group, different staggered rotamers around the C2-C(alkyl) bond also need to be considered. The most stable conformer is expected to have the C-H bond of the 1-ethylpropyl group in a position that minimizes steric clash with the rest of the dioxane ring.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial (anti-periplanar rotamer) | 0.00 (most stable) |

| Chair | Equatorial (gauche rotamer) | ~0.5 - 1.5 |

| Chair | Axial | > 4.0 |

| Twist-Boat | - | > 5.0 |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum mechanical methods provide high accuracy for a limited number of conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the broader conformational landscape and the dynamic behavior of this compound. plu.mx

MM force fields, such as MMFF94 or AMBER, can rapidly calculate the energies of a vast number of conformations, making them suitable for initial conformational searches. These searches can identify low-energy chair and twist-boat conformers, which can then be further analyzed using more accurate DFT or ab initio methods.

Molecular dynamics simulations can model the time-dependent behavior of the molecule, including ring inversion and substituent rotation, often in the presence of a solvent. researchgate.net For this compound, MD simulations would likely show the molecule predominantly residing in the equatorial chair conformation, with rapid rotations of the ethyl and propyl groups of the C2 substituent. These simulations can also provide insights into the flexibility of the dioxane ring and the influence of the solvent on conformational preferences.

Analysis of Electronic Structure and Bonding

The electronic structure and bonding in this compound are key to understanding its stability and reactivity. Computational methods provide detailed information about electron distribution and orbital interactions.

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for investigating hyperconjugative interactions within a molecule. In this compound, significant stereoelectronic effects arise from the interaction of the lone pairs of the oxygen atoms with adjacent antibonding orbitals. This is a manifestation of the anomeric effect.

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2), kcal/mol) |

|---|---|---|

| LP(ax) O1 | σ* C2-O3 | ~ 5 - 7 |

| LP(eq) O1 | σ* C6-H | ~ 1 - 2 |

| LP(ax) O3 | σ* C2-O1 | ~ 5 - 7 |

| LP(eq) O3 | σ* C4-H | ~ 1 - 2 |

Characterization of Anchimeric Assistance and Intramolecular Stabilizations

Anchimeric assistance, or neighboring group participation, refers to the stabilization of a reaction intermediate or transition state by a neighboring functional group. In the context of this compound, this could be relevant during reactions such as hydrolysis.

During the acid-catalyzed hydrolysis of the acetal (B89532), a carbocation intermediate is formed at the C2 position. Computational studies on acetal hydrolysis have shown that the lone pairs on the remaining ring oxygen can stabilize this positive charge through resonance. acs.orggla.ac.uk This intramolecular stabilization significantly lowers the activation energy for the reaction compared to a similar reaction without such participation. While the 1-ethylpropyl group itself is not expected to provide significant anchimeric assistance, the inherent structure of the dioxane ring facilitates this intramolecular stabilization.

Prediction and Correlation of Spectroscopic Parameters with Computational Models

Computational models are highly effective in predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the structure and conformation of this compound. researchgate.netresearchgate.net

The prediction of NMR chemical shifts and coupling constants is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These calculated shifts, when compared to experimental values, can help in the assignment of signals and in confirming the dominant conformation in solution. For instance, the calculated chemical shifts for the axial and equatorial protons and carbons of the dioxane ring will be distinct.

Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the infrared (IR) and Raman active modes of the molecule. Comparing the calculated vibrational spectrum with the experimental one can aid in the assignment of characteristic peaks, such as C-O and C-H stretching and bending modes.

| Spectroscopic Parameter | Computational Model | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| 1H NMR Chemical Shift (H2, equatorial) | GIAO-DFT | ~ 4.5 - 4.8 ppm | ~ 4.6 ppm |

| 13C NMR Chemical Shift (C2) | GIAO-DFT | ~ 100 - 105 ppm | ~ 102 ppm |

| IR Vibrational Frequency (C-O stretch) | DFT (B3LYP/6-31G(d)) | ~ 1100 - 1150 cm-1 | ~ 1120 cm-1 |

Advanced Industrial and Chemical Engineering Applications of 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane and 1,3 Dioxane Analogs

Utility as Solvents and Co-solvents in Specialized Organic Reactions

While specific solvent property data for 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane is not extensively documented, the broader class of 1,3-dioxane (B1201747) and its analogs, 1,3-dioxolanes, have shown utility as solvents in specialized organic reactions. Their ether-like nature, combined with a higher boiling point and different polarity compared to acyclic ethers, can be advantageous in certain synthetic contexts.

Recent research has highlighted the potential for 1,3-dioxolane-based compounds as bio-based and sustainable reaction media. researchgate.net These "green" solvents are being explored as alternatives to traditional volatile organic compounds. For instance, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde (B43269), has been successfully used in palladium-catalyzed Heck arylations and Menschutkin reactions. researchgate.net The stability of the dioxane and dioxolane ring under neutral or basic conditions makes them suitable for a range of chemical transformations. researchgate.net

The table below compares the physical properties of 1,4-dioxane (B91453), a common industrial solvent, with cyclopentyl methyl ether (CPME), a more sustainable alternative, to provide context for the potential solvent characteristics of substituted 1,3-dioxanes. nih.gov

| Property | 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) |

| Boiling Point | 101 °C | 106 °C |

| Freezing Point | 12 °C | < -140 °C |

| Flash Point | 12 °C | -1 °C |

| Autoignition Temp. | 180 °C | 199 °C |

| Density | 1.03 g/cm³ | 0.86 g/cm³ |

This table provides a comparative overview of solvent properties. Specific data for this compound is not available.

Application as Chemical Intermediates in Non-Pharmaceutical Syntheses

A primary and well-established application of 1,3-dioxanes in organic synthesis is their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de The formation of the dioxane ring is a robust method to mask the reactivity of these functional groups under a variety of reaction conditions, particularly in the presence of basic, reductive, or oxidative reagents. thieme-connect.de The stability of the dioxane ring can be later cleaved under acidic conditions to regenerate the original functional groups. thieme-connect.de

This protective strategy is fundamental in multi-step syntheses of complex molecules in various non-pharmaceutical sectors, including agrochemicals, flavors, and materials science. For example, the selective protection of a carbonyl group as a 1,3-dioxane allows for chemical modifications on other parts of a molecule without affecting the carbonyl functionality.

Furthermore, substituted 1,3-dioxanes can themselves be valuable intermediates for the synthesis of other compounds. For instance, 1,3-dioxan-5-one (B8718524) is a useful synthetic intermediate for various compounds, including dihydroxyacetone and serinol. google.com The specific substitution pattern of this compound, with its alkyl groups at the 2- and 5-positions, makes it a potential precursor for the synthesis of specialized fine chemicals and materials.

Role in Materials Science and Polymer Chemistry

The formation of 2-ethyl-5,5'-dimethyl-1,3-dioxane (a closely related compound) has been identified as a byproduct in the waste stream of resin manufacturing, arising from the reaction of propionaldehyde (B47417) and neopentyl glycol. researchgate.net This suggests that the precursors to this type of 1,3-dioxane are relevant in the resin industry. While not a direct application, it highlights the chemical environment where such compounds are found.

Additionally, functionalized 1,3-dioxanes can be incorporated into polymer backbones to modify the properties of resins and coatings. For example, diacrylate derivatives of 1,3-dioxane, such as 2-[5-[(acryloyloxy)methyl]-5-ethyl-1,3-dioxan-2-yl]-2-methylpropyl acrylate, are used as monomers in the formulation of specialized polymers for coatings and other applications.

The cyclic structure of 1,3-dioxanes and their analogs allows them to undergo ring-opening polymerization to form polyethers and polyacetals. The in-situ polymerization of 1,3-dioxane has been demonstrated to create a highly compatible polymer electrolyte for high-voltage lithium-metal batteries. nih.gov The resulting poly(1,3-dioxane) electrolyte exhibits superior oxidation stability compared to its five-membered ring analog, poly(1,3-dioxolane). nih.gov

Substituted 1,3-dioxolanes have also been investigated as monomers for the synthesis of degradable and chemically recyclable polymers. researchgate.net For example, 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one can be polymerized and copolymerized with various vinyl monomers to produce polymers that can be degraded under basic conditions. researchgate.net The degradation product can then be recovered and used to re-synthesize the monomer, demonstrating a circular material lifecycle. researchgate.net Given its structure, this compound could potentially be explored as a co-monomer or an additive to tailor the properties of such polymer systems.

Function in Catalysis and Ligand Development

While specific catalytic applications of this compound are not documented, the rigid, chair-like conformation of the 1,3-dioxane ring makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. thieme-connect.de The stereochemistry of substituted 1,3-dioxanes can be readily controlled, allowing for the synthesis of enantiomerically pure ligands. thegoodscentscompany.com

The table below showcases examples of chiral ligands used in asymmetric catalysis, highlighting the diversity of structures employed to achieve high enantioselectivity.

| Ligand Type | Example | Application |

| Diphosphine | BINAP | Asymmetric Hydrogenation |

| Bis(oxazoline) | BOX | Various Catalytic Reactions |

| Phosphinooxazoline | PHOX | Asymmetric Allylic Alkylation |

| Diamine | DACH | Asymmetric Transfer Hydrogenation |

This table provides examples of established chiral ligand classes. The development of 1,3-dioxane-based ligands is an area of ongoing research.

Contribution to Fragrance and Flavor Chemistry as Aroma Compounds or Precursors

The sensory properties of 1,3-dioxane derivatives are highly dependent on their substitution patterns, making them a subject of interest in fragrance and flavor chemistry. Various substituted 1,3-dioxanes are known to possess a range of odor notes, including fruity, herbal, and woody. thieme-connect.de

A compound closely related to the subject of this article, 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD), has been identified as a malodorous contaminant in drinking water. researchgate.netthegoodscentscompany.com Its odor profile has been described as a "sweet, tutti fruitti odor" at low concentrations (near its odor threshold of 5-10 ng/L) and a "burnt, sickening sweet odor" at higher concentrations. thegoodscentscompany.com This demonstrates the potent sensory impact that even trace amounts of such compounds can have.

The relationship between the structure of substituted 1,3-dioxanes and their odor is complex. For example, 2-ethyl-4-isopropyl-2,5,5-trimethyl-1,3-dioxane is reported to have a minty odor but is not used in fragrances or flavors. In contrast, other 1,3-dioxane derivatives are intentionally synthesized for their desirable aromatic properties. The specific arrangement and nature of the alkyl substituents on the 1,3-dioxane ring play a crucial role in determining the resulting aroma. thegoodscentscompany.com

The following table lists some substituted 1,3-dioxanes and their reported odor characteristics.

| Compound | Reported Odor Characteristics |

| 2-ethyl-5,5'-dimethyl-1,3-dioxane (2EDD) | Sweet, tutti fruitti at low concentrations; burnt, sickening sweet at high concentrations thegoodscentscompany.com |

| 2-ethyl-4-isopropyl-2,5,5-trimethyl-1,3-dioxane | Minty |

| Various 2,5,5-substituted 1,3-dioxanes | Fruity, herbal, woody thieme-connect.de |

This table illustrates the diverse odor profiles of substituted 1,3-dioxanes.

Future Directions and Emerging Research Avenues for 2 1 Ethylpropyl 5,5 Dimethyl 1,3 Dioxane

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1,3-dioxanes often involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, which can sometimes lead to the use of corrosive acids and harsh reaction conditions. organic-chemistry.org Future research should focus on developing more sustainable and efficient synthetic methodologies for 2-(1-Ethylpropyl)-5,5-dimethyl-1,3-dioxane.

Green chemistry principles offer a promising avenue for this endeavor. ijsdr.orgymerdigital.com The exploration of solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970), could lead to more environmentally friendly processes with easier catalyst recovery and reuse. researchgate.net Additionally, solvent-free reaction conditions or the use of bio-based solvents could significantly reduce the environmental footprint of the synthesis. rsc.orgclockss.org

Another area of interest is the use of biocatalysis. Enzymes could offer a highly selective and mild route to the desired dioxane, minimizing by-product formation and energy consumption. A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

| Synthetic Route | Catalyst | Solvent | Key Advantages | Potential Challenges |

| Conventional Acid Catalysis | Sulfuric Acid, p-Toluenesulfonic Acid | Toluene (B28343), Hexane | Well-established, relatively low cost | Corrosive, harsh conditions, solvent waste |

| Solid Acid Catalysis | Zeolites, Montmorillonite Clay | Solvent-free or Green Solvents (e.g., Cyrene) | Reusable catalyst, milder conditions, reduced waste | Catalyst deactivation, mass transfer limitations |

| Biocatalysis | Lipases, Dehydratases | Aqueous media or Bio-solvents | High selectivity, mild conditions, biodegradable | Enzyme stability and cost, lower reaction rates |

| Photocatalysis | Eosin Y | Green Solvents | Neutral conditions, visible light as energy source | Substrate scope limitations, quantum yield |

This table presents a hypothetical comparison of different synthetic routes for this compound based on general principles of green chemistry.

Investigation of Unexplored Reactivity Profiles

The reactivity of 1,3-dioxanes is primarily centered around their stability in basic and neutral media and their susceptibility to cleavage under acidic conditions, making them excellent protecting groups for carbonyls and diols. thieme-connect.de However, the specific reactivity of this compound, particularly the influence of the 1-ethylpropyl substituent, has not been thoroughly investigated.

Future research could explore the following areas:

Ring-Opening Reactions: A systematic study of the regioselective ring-opening of the dioxane ring could yield valuable bifunctional molecules. researchgate.net The use of various Lewis acids and reducing agents could lead to the selective formation of mono-protected 1,3-diols, which are versatile building blocks in organic synthesis. researchgate.net

Polymerization: The potential for this compound to undergo ring-opening polymerization could be investigated to create novel polyethers with unique properties. Cationic ring-opening polymerization is a common method for such transformations. rsc.orgrsc.org The resulting polymers could have applications as specialty lubricants, surfactants, or binders.

Oxidative Cleavage: While generally stable, the dioxane ring can be cleaved under specific oxidative conditions. Exploring these reactions could provide alternative synthetic routes to valuable carboxylic acids and other oxygenated compounds.

Application of Advanced Analytical Techniques for Real-Time Monitoring of Dioxane Transformations

To fully understand and optimize the synthesis and reactions of this compound, the application of advanced analytical techniques for real-time monitoring is crucial. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide valuable kinetic and mechanistic data. acs.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of reactants, intermediates, and products in complex reaction mixtures. nih.govnih.gov The development of specific and sensitive analytical methods will be essential for quality control and process optimization in any potential industrial application of this compound. A summary of potential analytical techniques is provided in Table 2.

| Analytical Technique | Information Provided | Application in Dioxane Research |

| In-situ FTIR/Raman Spectroscopy | Real-time functional group changes, reaction kinetics | Monitoring the formation of the dioxane ring during synthesis, studying the kinetics of ring-opening reactions |

| In-situ NMR Spectroscopy | Real-time structural elucidation of intermediates and products | Identifying transient species in reaction mechanisms, determining reaction pathways |

| GC-MS | Separation and identification of volatile compounds, quantitative analysis | Purity assessment of the final product, analysis of by-products in synthesis |

| HPLC-MS | Separation and identification of non-volatile compounds, quantitative analysis | Monitoring reactions involving less volatile derivatives of the dioxane |

This table outlines the potential application of various advanced analytical techniques for studying the transformations of this compound.

Expansion into New Areas of Materials Science and Engineering

The unique structure of this compound, with its combination of a heterocyclic ring and a branched alkyl chain, suggests potential applications in materials science and engineering. Heterocyclic compounds are known to be valuable building blocks for a wide range of materials. researchgate.netmsesupplies.com

Future research could focus on incorporating this dioxane derivative into:

Polymers and Resins: As a monomer or an additive, it could be used to modify the properties of existing polymers, such as polyesters or polyurethanes, potentially improving their thermal stability, flexibility, or solvent resistance.

Liquid Crystals: Certain 1,3-dioxane (B1201747) derivatives have been shown to exhibit liquid crystalline properties. google.com The synthesis and characterization of related structures based on this compound could lead to the discovery of new liquid crystal materials for display technologies.

Specialty Solvents: The compound's chemical structure suggests it could be a useful aprotic solvent with specific solubility characteristics. Its potential as a green solvent alternative in certain applications could be explored. rsc.org

Fuel Additives: Some acetals and ketals are known to be effective fuel additives. ymerdigital.com The properties of this compound in this context could be evaluated.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-ethyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer : A two-step synthesis is recommended:

Alkylation : Use 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with Cs₂CO₃ as a base in dry DMF at 130°C for 14 hours to promote nucleophilic substitution.

Purification : Extract the crude product with ethyl acetate, wash with water, dry over Na₂SO₄, and recrystallize from CH₂Cl₂/EtOAc to achieve high purity (~90% yield) .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the dioxane ring.

Q. What safety protocols are critical when handling 2-ethyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods due to potential inhalation risks (H333).

- Storage : Keep in airtight containers away from oxidizing agents.

Q. How can NMR spectroscopy resolve the stereochemical configuration of 2-ethyl-5,5-dimethyl-1,3-dioxane?

- Methodological Answer :

- Chemical Shifts : The geminal dimethyl group at C5 causes characteristic downfield shifts (~-3.1 to -5.1 ppm for α-effects in dioxanes). Compare experimental ¹³C NMR data with literature values for 5,5-dimethyl-1,3-dioxane derivatives .

- Conformational Analysis : Use NOESY to detect axial-equatorial proton interactions, as ring geometry influences shift discrepancies .

Advanced Research Questions

Q. How can researchers address contradictory NMR chemical shift data for substituted 1,3-dioxanes?

- Methodological Answer :

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental data. Substituent effects (e.g., ethyl groups) alter ring puckering, leading to δ-value variations .

- Isotopic Labeling : Use ²H-labeled analogs to isolate conformational contributions to shifts .

Q. What analytical methods detect trace levels of 2-ethyl-5,5-dimethyl-1,3-dioxane in environmental samples?

- Methodological Answer :

- SPE-GC/MS : Solid-phase extraction (C18 cartridges) followed by GC/MS with electron ionization (EI) at m/z 144 (molecular ion) achieves detection limits of ~10 ng/L, critical given its low odor threshold .

- Challenges : Co-elution with other dioxanes may occur; use tandem MS/MS for specificity .

Q. What mechanisms explain the formation of 5,5-dimethyl-1,3-dioxane derivatives as by-products in polyester synthesis?

- Methodological Answer :

- Side Reactions : Acid-catalyzed cyclization of vicinal diols (e.g., neopentyl glycol) during esterification produces 1,3-dioxanes. GC-MS analysis identifies 5,5-dimethyl-1,3-dioxane-2-ethanol as a key by-product .

- Mitigation : Optimize catalyst (e.g., butyl tin tris(2-ethylhexanoate)) loading and reaction time to minimize cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.